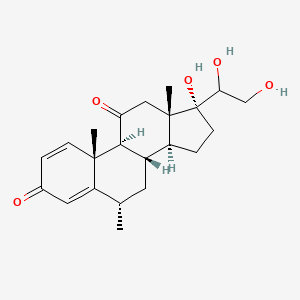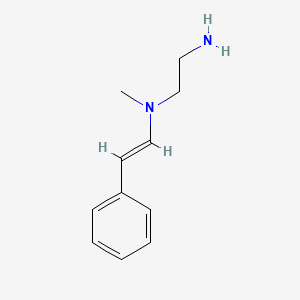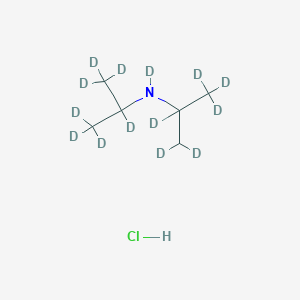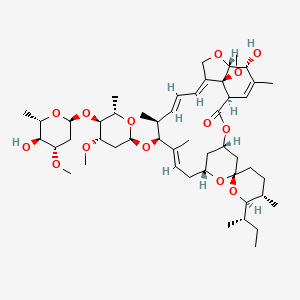
Phenyl 2-Hydroxy-4-methoxy-5-sulfobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenyl 2-Hydroxy-4-methoxy-5-sulfobenzoate is an organic compound with a molecular weight of 324.31 g/mol.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Phenyl 2-Hydroxy-4-methoxy-5-sulfobenzoate is synthesized from 4-Methoxysalicylic acid. The synthetic route involves the esterification of 4-Methoxysalicylic acid with phenol in the presence of a suitable catalyst. The reaction conditions typically include a temperature range of 60-80°C and a reaction time of 4-6 hours. The product is then purified using recrystallization techniques.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction is carried out in large reactors with continuous monitoring of temperature and pressure. The product is then subjected to multiple purification steps, including distillation and crystallization, to ensure high purity.
Análisis De Reacciones Químicas
Types of Reactions
Phenyl 2-Hydroxy-4-methoxy-5-sulfobenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into hydroquinones.
Substitution: It can undergo electrophilic aromatic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents such as nitric acid (HNO₃) for nitration and halogens (Cl₂, Br₂) for halogenation are employed.
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Nitro and halogenated derivatives
Aplicaciones Científicas De Investigación
Phenyl 2-Hydroxy-4-methoxy-5-sulfobenzoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antitumor properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Phenyl 2-Hydroxy-4-methoxy-5-sulfobenzoate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes, leading to the disruption of metabolic pathways. It may also interact with cellular receptors, modulating signal transduction processes. Further research is needed to fully elucidate its mechanism of action.
Comparación Con Compuestos Similares
Phenyl 2-Hydroxy-4-methoxy-5-sulfobenzoate can be compared with other similar compounds, such as:
4-Methoxysalicylic acid: The precursor in its synthesis.
Phenyl 2-Hydroxy-4-methoxybenzoate: Lacks the sulfonic acid group.
Phenyl 2-Hydroxy-5-sulfobenzoate: Lacks the methoxy group.
The uniqueness of this compound lies in its combined functional groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C14H12O7S |
|---|---|
Peso molecular |
324.31 g/mol |
Nombre IUPAC |
4-hydroxy-2-methoxy-5-phenoxycarbonylbenzenesulfonic acid |
InChI |
InChI=1S/C14H12O7S/c1-20-12-8-11(15)10(7-13(12)22(17,18)19)14(16)21-9-5-3-2-4-6-9/h2-8,15H,1H3,(H,17,18,19) |
Clave InChI |
SBIXJJVTXWMPGB-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C(=C1)O)C(=O)OC2=CC=CC=C2)S(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[[[[6-(Diethylamino)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl]methyl](5-ethoxy-2-pyrimidinyl)amino]methyl]benzoic Acid Methyl Ester](/img/structure/B13837704.png)



![1-(1,2,3,4-Tetrahydropyrrolo[3,4-d]pyridazin-6-yl)ethanone](/img/structure/B13837748.png)



![Methyl-1H[1,2,3]triazolo[4,5-b]pyridin-6-amine](/img/structure/B13837780.png)

![4-[(3,5-difluorophenyl)methyl]-2-methyl-3-oxo-N-[(2,4,6-trifluorophenyl)methyl]-1,4-benzothiazine-6-carboxamide](/img/structure/B13837786.png)
![(Z)-13-[(2R,3S)-3-pentyloxiran-2-yl]tridec-8-enoic acid](/img/structure/B13837793.png)
